molecular formula C11H8Br2N2O2 B560221 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide CAS No. 62004-35-7

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

Cat. No. B560221
CAS RN: 62004-35-7
M. Wt: 360.005
InChI Key: UVSVTDVJQAJIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyano-N-(2,5-dibromophenyl)acetamide” is a chemical compound with the linear formula C9H6Br2N2O . It has a molecular weight of 317.969 .


Molecular Structure Analysis

The molecular structure of “2-Cyano-N-(2,5-dibromophenyl)acetamide” is represented by the linear formula C9H6Br2N2O .

Scientific Research Applications

  • Prodrug Development : A study synthesized 3-carboxyisoxazole, a prodrug, by cycloaddition involving a related compound. This prodrug was absorbed intact orally in rats and metabolized to yield plasma concentrations of an anti-inflammatory agent, similar to an established prodrug Patterson, Cheung, & Ernest, 1992.

  • Metabolism Study : Another study focused on the metabolism of a similar compound, identifying four metabolic products in rabbits and rats. This research aids in understanding the biotransformation of these compounds in vivo Canonica, Manitto, Valcavi, & Zonta Bolego, 1968.

  • Analogs as Inhibitors : Research on analogs of the active metabolite of leflunomide, including similar compounds, revealed their potential as inhibitors of the tyrosine kinase epidermal growth factor receptor (EGFR), a significant finding for cancer research Ghosh, Zheng, & Uckun, 1999.

  • Optical Properties in Derivatives : A study on derivatives of a similar compound showed different optical properties due to distinct face-to-face stacking modes. Such findings are relevant in materials science, particularly in understanding and designing new luminescent materials Song et al., 2015.

  • Labelled Compound Synthesis : Research on the synthesis of labeled compounds using similar chemical structures contributes to studies in pharmacokinetics and drug development Valcavi, 1974.

  • Anti-Cancer Drug Development : An analog of this compound, designed as an inhibitor of Bruton's tyrosine kinase, is being developed as an anti-cancer drug with apoptosis-promoting and anti-thrombotic properties. This development highlights the compound's significance in cancer therapy Dumez, Venkatachalam, & Uckun, 2007.

  • Mechanofluorochromic Properties : The mechanofluorochromic properties of similar 3-aryl-2-cyano acrylamide derivatives were studied, providing insights into their potential applications in sensory materials and optoelectronics Song et al., 2015.

  • Chemical Synthesis and Reactions : Several studies explore the synthesis and reaction mechanisms of related compounds, contributing to a broader understanding of organic synthesis and reaction pathways Sato, Nishino, & Kurosawa, 1987; Yokoyama, Hatanaka, & Sakamoto, 1985.

  • Antimicrobial Activity : A study on derivatives containing similar structures showed good antimicrobial activity against various bacteria and fungi, indicating potential applications in antimicrobial drug development Mickevičienė et al., 2015.

  • Anthelmintic Agents : Analogues of this compound were tested for anthelmintic activity, showing effectiveness against various parasites. This suggests potential applications in developing treatments for parasitic infections Sjogren et al., 1991.

properties

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

CAS RN

62004-35-7
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
CY Chen, YL Leu, Y Fang, CF Lin, LM Kuo, WC Sung… - Scientific reports, 2015 - nature.com
The leaves of Perilla frutescens (L.) Britt. have been traditionally used as an herbal medicine in East Asian countries to treat a variety diseases. In this present study, we investigated the …
Number of citations: 44 www.nature.com
A Tankiewicz-Kwedlo, JM Hermanowicz… - International Journal of …, 2018 - mdpi.com
The Bruton’s tyrosine kinase (BTK) inhibitor LFM-A13 has been widely employed as an antileukemic agent, but applications in solid cancer have been found recently. The compound …
Number of citations: 5 www.mdpi.com
M Waldeck-Weiermair, C Zoratti… - Journal of cell …, 2008 - journals.biologists.com
Although the endocannabinoid anandamide is frequently described to act predominantly in the cardiovascular system, the molecular mechanisms of its signaling remained unclear. In …
Number of citations: 211 journals.biologists.com
R Narloch - 2010 - boa.unimib.it
Cancer is a multistep process in which mutation of 4 to 6 genes has to occur for the cell to become fully oncogenic. Very often, genes affected by such mutations encode for molecules …
Number of citations: 2 boa.unimib.it
C Liu, H Miller, KL Hui, B Grooman… - The Journal of …, 2011 - journals.aai.org
The activation of the BCR, which initiates B cell activation, is triggered by Ag-induced self-aggregation and clustering of receptors at the cell surface. Although Ag-induced actin …
Number of citations: 87 journals.aai.org
SA Rushworth, KM Bowles, LN Barrera, MY Murray… - Cellular signalling, 2013 - Elsevier
Ibrutinib (previously known as PCI-32765) has recently shown encouraging clinical activity in chronic lymphocytic leukaemia (CLL) effecting cell death through inhibition of Bruton's …
Number of citations: 123 www.sciencedirect.com
S Ghosh, Z Mohammed, I Singh - Journal of Neuroinflammation, 2021 - Springer
Background Current therapies targeting several neurotransmitter systems are only able to partially mitigate the symptoms of stress- and trauma-related disorder. Stress and trauma-…
Number of citations: 8 link.springer.com
M Waldeck-Weiermair, C Zoratti, K Osibow, N Balenga… - academia.edu
Integrin clustering enables anandamide-induced Ca signaling in endothelial cells via GPR55 by protection against CB1-receptor-tr Page 1 1704 Research Article Introduction The …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.